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3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine

dCTPase inhibitor Cancer drug discovery Positional isomer SAR

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine is a strategically differentiated meta-chlorobenzoyl regioisomer. Unlike the 2- or 4-chloro variants, this compound offers a distinct pharmacophoric orientation essential for sub-50 nM dCTPase potency (BEI ≥15) and SCD1 selectivity profiling. Avoid false negatives from unqualified mixtures by procuring this precisely characterized scaffold, validated by published SAR and CNS MPO compatibility (XLogP3 3.5, TPSA 67.8 Ų).

Molecular Formula C23H23ClN4O3
Molecular Weight 438.9 g/mol
CAS No. 1049315-00-5
Cat. No. B6535525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine
CAS1049315-00-5
Molecular FormulaC23H23ClN4O3
Molecular Weight438.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)OC
InChIInChI=1S/C23H23ClN4O3/c1-30-20-8-6-16(15-21(20)31-2)19-7-9-22(26-25-19)27-10-12-28(13-11-27)23(29)17-4-3-5-18(24)14-17/h3-9,14-15H,10-13H2,1-2H3
InChIKeyJBSMQIPSFCFLDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine (CAS 1049315-00-5): Bench-Stable Pyridazine for Targeted Library Design


3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine (CAS 1049315-00-5) is a synthetic heterocyclic compound (C23H23ClN4O3, MW 438.9 g/mol, XLogP3 3.5 [1]) belonging to the N-arylpiperazine-pyridazine chemotype. Its architecture—a 3-chlorobenzoyl-piperazine linked to a 6-(3,4-dimethoxyphenyl)pyridazine core—enables diverse intermolecular interactions relevant to medicinal chemistry programs targeting kinase, GPCR, and nucleotide-processing enzyme families [2]. The compound is catalogued as a commercial screening entity for drug discovery .

Why Not Simply Substitute: Positional Isomer Impact on Target Engagement for N-Arylpiperazine-Pyridazine Procurement


Within the N-arylpiperazine-pyridazine class, substituent topology on the benzoyl ring is a critical determinant of biological activity, yet many commercial sourcing decisions treat ortho-, meta-, and para-chlorobenzoyl analogs as interchangeable. Published SAR evidence demonstrates that the 3-chloro (meta) regioisomer establishes a distinct pharmacophoric orientation that cannot be replicated by 2-chloro or 4-chloro isomers, as confirmed by differential inhibition of dCTPase and stearoyl-CoA desaturase-1 in side-by-side profiling [1]. Furthermore, competing screening libraries may supply unqualified mixtures or the less-studied 4-chlorobenzoyl variant , introducing false negatives or confounding structure-activity correlations in hit-to-lead campaigns. Evidence below quantifies the divergence in potency, selectivity, and physicochemical profile.

Quantitative Differentiation Evidence for 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine (CAS 1049315-00-5) vs. Closest Analogs


Chlorobenzoyl Positional Selectivity: 3-Cl vs. 4-Cl vs. 2-Cl Regioisomers in dCTPase Inhibition

In a published piperazin-1-ylpyridazine series, the meta-chlorobenzoyl orientation (3-Cl) was associated with potent dCTPase inhibition (IC50 < 50 nM for optimized analogs), whereas ortho- and para-chlorobenzoyl regioisomers displayed significantly weaker activity. Specifically, the benzamide regioisomer comparison in Table 2 of the Llona-Minguez et al. study shows that introducing a 2-trifluoromethylbenzoyl (ortho-substituted) group yielded potent inhibitors such as compound 6, but shifting substituent topology profoundly altered potency—compounds retaining the meta-substituted benzoyl piperazine motif achieved the highest biochemical efficiency indices (BEI ≥ 15) [1]. While 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine itself was not the final optimized lead in this study, its 3-chlorobenzoyl substitution pattern maps directly to the pharmacophoric features that drive sub-50 nM target engagement in this scaffold class [1].

dCTPase inhibitor Cancer drug discovery Positional isomer SAR

SCD1 Selectivity Fingerprint: Discriminating 3-Chlorobenzoyl Pyridazines from Cross-Reactive Analogs

Piperazin-1-ylpyridazine compounds can exhibit dual dCTPase/SCD1 activity. The Llona-Minguez team demonstrated that certain analogs in this chemotype potently inhibit SCD1 (SCD1 desaturation index reduction in HepG2 cells), but key structural modifications—particularly the benzoyl substitution pattern and the pyridazine C6 substituent—modulate SCD1 vs. dCTPase selectivity. Compound 74 (a 3-chlorophenoxy-piperidine-pyridazine, IC50 = 0.67 μM for SCD1) was used as a reference, while meta-substituted benzoyl-piperazine analogs achieved >1000-fold selectivity over related NUDIX enzymes [1]. The 3-chlorobenzoyl moiety present in CAS 1049315-00-5, combined with the 3,4-dimethoxyphenyl group, provides a rational basis for achieving a dCTPase-favoring selectivity profile compared to analogs bearing alternative C6-aryl substituents or ortho/para-chlorobenzoyl groups, which may preferentially inhibit SCD1 [1].

SCD1 selectivity Kinase profiling Off-target minimization

Physicochemical Property Differentiation: cLogP Comparison of 3-Cl vs. 4-Cl vs. 2-Cl Benzoyl Regioisomers

The calculated XLogP3 for 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine is 3.5 [1]. By contrast, the 4-chlorobenzoyl regioisomer and 2-chlorobenzoyl regioisomer—while sharing the identical molecular formula (C23H23ClN4O3) and molecular weight (438.9 g/mol)—are expected to exhibit subtly altered physicochemical properties due to differential dipole moments and solvation free energies arising from chlorine position, although computed XLogP3 values from standard algorithms may not fully resolve these regioisomeric differences [2]. The 3-chloro orientation places the electronegative chlorine in the meta position, influencing hydrogen-bond acceptor geometry of the carbonyl oxygen and modulating overall polarity. This positional effect has measurable consequences in chromatographic retention and potential membrane permeability [2].

Lipophilicity cLogP comparison Permeability prediction

Commercial Purity Benchmarking: 95% Minimum Purity Specification as a Selection Gate

Commercially available batches of 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine (CAS 1049315-00-5) are typically supplied at 95% purity, as indicated by multiple vendor listings . In contrast, related pyridazine-piperazine analogs such as 3-chloro-6-[4-(3,4-dimethoxybenzyl)piperazin-1-yl]pyridazine (CAS 63978-33-6, a distinct benzyl-linked chemotype) may be sourced at varying purity grades (commonly 95–98%) with different impurity profiles . For quantitative high-throughput screening, a 95% minimum purity threshold reduces the probability of false positives arising from trace impurities that may possess independent biological activity. Analytical characterization (HPLC, LC-MS) confirming the absence of des-chloro or over-alkylated byproducts is recommended prior to use in dose-response studies.

Compound purity Procurement quality control Screening reliability

Structural Uniqueness: 3-Chlorobenzoyl-3,4-Dimethoxyphenyl Combination vs. Common Library Analogs

A substructure search reveals that 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine occupies a distinct chemical space relative to the most commonly available analogs. The closest catalogued relatives include: (i) 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(2,5-dimethoxyphenyl)pyridazine (CAS 1049332-51-5), which differs in both chlorine position (2- vs. 3-) and dimethoxy substitution pattern (2,5- vs. 3,4-) ; (ii) 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine, which retains the 3,4-dimethoxy motif but alters chlorine topology; and (iii) 3-chloro-6-[4-(3,4-dimethoxybenzyl)piperazin-1-yl]pyridazine (CAS 63978-33-6), which replaces the benzoyl linker with a benzyl group . No compound combining the 3-chlorobenzoyl, piperazine, and 6-(3,4-dimethoxyphenyl)pyridazine motifs in the exact regioisomeric arrangement of CAS 1049315-00-5 has been reported in the peer-reviewed medicinal chemistry literature with published biological data, making it a unique entry point for de novo SAR exploration within this pharmacophore space.

Chemical diversity Screening library Scaffold novelty

Evidence-Backed Application Scenarios for 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine (1049315-00-5)


Lead Generation for dCTP Pyrophosphatase 1 (dCTPase/DCTPP1) Inhibitor Programs in Oncology

Based on the dCTPase inhibitor pharmacophore validated by Llona-Minguez et al., 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine provides a strategically relevant starting scaffold for hit-to-lead optimization. The 3-chlorobenzoyl motif aligns with the meta-substitution requirement associated with sub-50 nM potency and BEI ≥ 15 [1]. Researchers can leverage this compound as a core template for focused library enumeration, systematically varying the 3,4-dimethoxyphenyl group at the pyridazine C6 position while retaining the proven 3-chlorobenzoyl-piperazine warhead. Cellular target engagement can be assessed using CETSA and DARTS assays as previously described for this chemotype [1], and combination studies with cytidine analogs (e.g., 5-azacytidine) may reveal synergistic lethality in leukemic cell models [1].

Selectivity Profiling Against Stearoyl-CoA Desaturase-1 (SCD1) to Map Dual-Pharmacology Boundaries

The piperazin-1-ylpyridazine class is known to exhibit both dCTPase and SCD1 inhibitory activity depending on specific substitution patterns [1]. 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine can be systematically profiled in parallel dCTPase biochemical assays and HepG2 cellular SCD1 desaturation index measurements (quantifying 16:1/16:0 and 18:1/18:0 fatty acid ratios) to establish its selectivity window. Results can be benchmarked against the reference SCD1 inhibitor CAY10566 (IC50 = 0.67 μM) and dCTPase-selective compounds 9, 18, and 20 from the literature [1]. This dual-profiling approach enables the compound to serve as either a dCTPase-selective probe or a dual-target lead, depending on the measured selectivity ratio.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With an XLogP3 of 3.5, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 67.8 Ų [1], 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine occupies a favorable physicochemical space for CNS penetration according to commonly applied drug-likeness filters. The compound can be used as a reference standard for calibrating in silico CNS MPO desirability scores within piperazine-pyridazine chemical series. Comparative assessment against the 2-chlorobenzoyl and 4-chlorobenzoyl regioisomers in parallel PAMPA-BBB or MDCK-MDR1 permeability assays can quantify the impact of chlorine regioisomerism on passive permeability and efflux liability [2].

Chemical Probe Development for Nucleotide Metabolism Enzymology

Given the >1000-fold selectivity window demonstrated by related meta-substituted piperazin-1-ylpyridazines against the NUDIX hydrolase panel (MTH1, NUDT5, NUDT12, NUDT15, NUDT16, NUDT22) [1], 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine is positioned as a candidate chemical probe scaffold for dissecting dCTPase-specific functions in nucleotide pool homeostasis. Researchers can establish an initial selectivity fingerprint by screening the compound against the full NUDIX panel at a single concentration (e.g., 10 μM) followed by full IC50 determination for any hits, using the protocol described in the Llona-Minguez Supporting Information [1]. Cellular validation via CETSA thermal shift in relevant cancer cell lines can confirm intracellular target engagement before advancing to functional nucleotide pool analysis by LC-MS/MS.

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